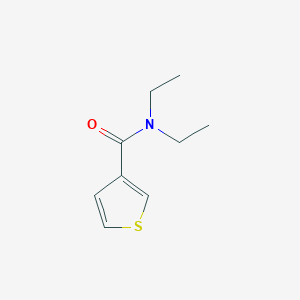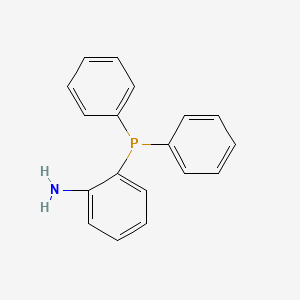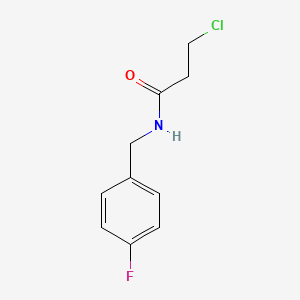
N,N-二乙基噻吩-3-甲酰胺
概述
描述
N,N-diethylthiophene-3-carboxamide: is an organic compound with the molecular formula C9H13NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
Chemistry:
- N,N-diethylthiophene-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology:
- In biological research, N,N-diethylthiophene-3-carboxamide is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with proteins makes it valuable in biochemical assays.
Medicine:
- N,N-diethylthiophene-3-carboxamide has potential applications in medicinal chemistry. It is being investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry:
- In the industrial sector, N,N-diethylthiophene-3-carboxamide is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions:
-
Laboratory Synthesis:
Starting Materials: Thiophene-3-carboxylic acid, diethylamine, and a dehydrating agent such as thionyl chloride.
Procedure: Thiophene-3-carboxylic acid is first converted to its acid chloride using thionyl chloride. The resulting thiophene-3-carbonyl chloride is then reacted with diethylamine to form N,N-diethylthiophene-3-carboxamide.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at low temperatures to prevent side reactions.
-
Industrial Production Methods:
- Industrial production methods for N,N-diethylthiophene-3-carboxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
化学反应分析
Types of Reactions:
-
Oxidation:
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize N,N-diethylthiophene-3-carboxamide.
Products: Oxidation typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
-
Reduction:
Reagents and Conditions: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce N,N-diethylthiophene-3-carboxamide.
Products: Reduction can lead to the formation of the corresponding amine or alcohol derivatives.
-
Substitution:
Reagents and Conditions: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Products: Substitution reactions can introduce various functional groups into the thiophene ring, leading to a wide range of derivatives.
作用机制
Molecular Targets and Pathways:
- The mechanism of action of N,N-diethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways involved depend on the specific application and target. In medicinal chemistry, for example, N,N-diethylthiophene-3-carboxamide may inhibit or activate specific enzymes, leading to therapeutic effects.
相似化合物的比较
N,N-dimethylthiophene-3-carboxamide: Similar structure but with methyl groups instead of ethyl groups. It has different reactivity and applications.
Thiophene-3-carboxamide: Lacks the diethylamino group, leading to different chemical properties and uses.
N,N-diethylbenzamide: Similar structure but with a benzene ring instead of a thiophene ring. It has different aromaticity and reactivity.
Uniqueness:
- N,N-diethylthiophene-3-carboxamide is unique due to the presence of both the thiophene ring and the diethylamino group. This combination imparts specific chemical properties, such as increased reactivity and the ability to form stable complexes with biological targets. These properties make it valuable in various scientific and industrial applications.
属性
IUPAC Name |
N,N-diethylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-3-10(4-2)9(11)8-5-6-12-7-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGZZYONMSPHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464328 | |
| Record name | N,N-diethylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73540-75-7 | |
| Record name | N,N-diethylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1366312.png)
![1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1366313.png)












